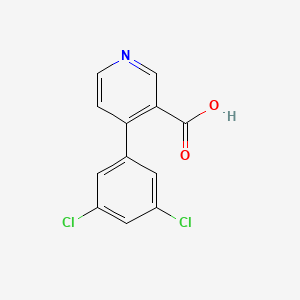![molecular formula C15H15N3O3 B6415355 6-Amino-3-[4-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid CAS No. 1261951-10-3](/img/structure/B6415355.png)
6-Amino-3-[4-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-[4-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid is a chemical compound with significant potential in various scientific research fields It is known for its unique structure, which includes an amino group, a picolinic acid moiety, and a dimethylaminocarbonyl-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-[4-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Picolinic Acid Core: The picolinic acid core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Attachment of the Dimethylaminocarbonyl-Substituted Phenyl Group: This step often involves coupling reactions such as Suzuki-Miyaura coupling, where a boronic acid derivative of the phenyl group is reacted with the picolinic acid core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-3-[4-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Amino-3-[4-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Amino-3-[4-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Amino-3-[4-(N,N-dimethylaminocarbonyl)phenyl]pyridine
- 6-Amino-3-[4-(N,N-dimethylaminocarbonyl)phenyl]quinoline
Uniqueness
6-Amino-3-[4-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and applications.
Propiedades
IUPAC Name |
6-amino-3-[4-(dimethylcarbamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-18(2)14(19)10-5-3-9(4-6-10)11-7-8-12(16)17-13(11)15(20)21/h3-8H,1-2H3,(H2,16,17)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOFMLRZKWMHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415303.png)
![2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-hydroxypyridine](/img/structure/B6415304.png)
![6-Amino-3-[3-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6415307.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-hydroxypyridine](/img/structure/B6415310.png)
![2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine](/img/structure/B6415317.png)






